molecular formula C20H24N2O2S B2957277 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 946221-20-1

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2957277
CAS No.: 946221-20-1
M. Wt: 356.48
InChI Key: MNCRSCVWUBBJLH-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C20H24N2O2S and its molecular weight is 356.48. The purity is usually 95%.
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Scientific Research Applications

Structural and Fluorescence Properties

  • Research on isoquinoline derivatives, including studies on their structural aspects and fluorescence properties, reveals their potential in developing materials with unique photophysical characteristics. For example, studies have shown that certain isoquinoline compounds form gels or crystalline solids upon treatment with various acids and exhibit enhanced fluorescence emission when forming host–guest complexes, indicating potential applications in material science and sensor development (Karmakar, Sarma, & Baruah, 2007).

Synthesis of Novel Compounds

  • Synthetic methods for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its derivatives have been developed, demonstrating the versatility of isoquinoline compounds in chemical synthesis. These methods allow for the creation of compounds with potential pharmacological activities, highlighting the importance of isoquinoline derivatives in medicinal chemistry (Zaki, Radwan, & El-Dean, 2017).

Antifungal and Antimicrobial Applications

  • Isoquinoline derivatives have been identified as potential antifungal and antimicrobial agents. For instance, certain morpholin-3-yl-acetamide derivatives show broad-spectrum antifungal activity against Candida and Aspergillus species, suggesting their application in developing new antifungal therapies (Bardiot et al., 2015).

Synthesis and Biological Activity

  • The synthesis of N-substituted tetrahydroquinoline analogues illustrates the chemical diversity achievable with isoquinoline frameworks. These compounds have been evaluated for their affinity across opioid receptors, indicating their potential in designing drugs with specific receptor profiles (Harland et al., 2016).

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-14(2)9-10-22-18-7-6-16(12-15(18)5-8-20(22)24)21-19(23)13-17-4-3-11-25-17/h3-4,6-7,11-12,14H,5,8-10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCRSCVWUBBJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.